(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine” is a chemical compound with the molecular formula C7H9N3S . It is also known as "(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate" . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 258.17 .Scientific Research Applications
Antimicrobial Activities
Compounds derived from the (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine structure, specifically 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide and related structures, have been synthesized and tested for antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some of these compounds demonstrated notable antimicrobial activity, particularly against Staphylococcus epidermidis (Ur et al., 2004).
Synthesis of Novel Derivatives
Research includes the synthesis of new derivatives of imidazo[2,1-b]thiazole, exploring their potential in various applications. For example, the creation of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, which showed good antibacterial and antifungal activities (Barot et al., 2017).
Potential Prodrug Applications
Studies have investigated derivatives of imidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs. These derivatives were found to produce methimazole upon alkaline hydrolysis, indicating potential applications in drug design and delivery systems (Coburn et al., 1981).
COX-2 Inhibitory Activity
Imidazo[2,1-b]thiazole analogs have been synthesized and evaluated for their COX-2 inhibitory activity. Certain compounds in this series were identified as selective inhibitors of the COX-2 isoenzyme, indicating potential applications in anti-inflammatory drug development (Shahrasbi et al., 2018).
Antitubercular Activity
Novel derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, suggesting potential therapeutic applications in tuberculosis treatment (Alegaon et al., 2014).
Antiinflammatory and Analgesic Activities
Research has explored the synthesis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and their derivatives for potential antiinflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine are currently unknown. This compound belongs to the class of imidazothiazoles, which have been studied for their potential biomedical applications . .
Mode of Action
As a member of the imidazothiazole class, it may interact with biological targets in a manner similar to other imidazothiazoles . These compounds often act as molecular scaffolds, interacting with various targets to exert their effects .
Biochemical Pathways
Imidazothiazoles have been found to have diverse biological activities, suggesting they may interact with multiple pathways
Result of Action
Given the diverse biological activities of imidazothiazoles, this compound could potentially have a wide range of effects .
Properties
IUPAC Name |
(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJGKRRHXYDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.